REACTION_SMILES
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[CH2:15]1[CH2:16][NH:17][CH2:18][CH2:19][NH:20]1.[CH3:1][O:2][CH2:3][c:4]1[n:5][cH:6][cH:7][c:8]([CH2:10][S:11]([O-:12])(=[O:13])=[O:14])[n:9]1.[O:21]1[CH2:22][CH2:23][CH2:24][CH2:25]1>>[CH3:1][O:2][CH2:3][c:4]1[n:5][cH:6][cH:7][c:8]([N:17]2[CH2:16][CH2:15][NH:20][CH2:19][CH2:18]2)[n:9]1
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Name
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Type
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product
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Smiles
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COCc1nccc(N2CCNCC2)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |